1-Fluorocyclopropanesulfonyl chloride
Description
Contextual Significance of Cyclopropane (B1198618) Scaffolds in Molecular Design
Cyclopropane rings, despite their inherent ring strain, are increasingly incorporated into drug candidates and other functional molecules. js-akx.comchemicalbook.comgoogle.com The rigid, three-dimensional structure of the cyclopropyl (B3062369) group provides a level of conformational constraint that can be highly advantageous in molecular design. magtech.com.cnchemicalbook.com By locking flexible chains into a more defined orientation, chemists can enhance a molecule's binding affinity and selectivity for its biological target. chemicalbook.commagtech.com.cn
Furthermore, the unique electronic nature of the cyclopropane ring, with its "bent" bonds possessing a higher degree of p-character, can influence a molecule's reactivity and interactions. chemicalbook.comgoogle.com From a practical standpoint, the introduction of a cyclopropane scaffold can improve a drug's metabolic stability, as the ring is often resistant to common metabolic pathways in the body. chemicalbook.commagtech.com.cn This can lead to a longer drug half-life and improved pharmacokinetic profiles. magtech.com.cn The prevalence of cyclopropane-containing motifs in FDA-approved drugs for conditions ranging from HIV/AIDS to hepatitis C underscores their importance in medicinal chemistry. chemicalbook.com
Strategic Impact of Fluorine Substitution on Molecular Properties in Organic Synthesis
The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to fine-tune a compound's properties. mreda.com.cnresearchgate.net Fluorine's high electronegativity can significantly alter the electronic environment of a molecule, affecting its acidity, basicity, and reactivity. eontrading.ukmreda.com.cn This can be particularly useful for modulating the pKa of nearby functional groups, which in turn influences a molecule's solubility, permeability, and protein binding characteristics. eontrading.uk
Moreover, replacing hydrogen with fluorine can block sites of metabolic oxidation, thereby enhancing a drug's metabolic stability and bioavailability. mreda.com.cnmdpi.com The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage. mreda.com.cn While fluorine is the most electronegative element, its van der Waals radius is only slightly larger than that of hydrogen, meaning it can often be introduced without causing significant steric hindrance. eontrading.uk The strategic placement of fluorine can also influence molecular conformation and enhance binding affinity to target proteins. sigmaaldrich.com
Overview of Sulfonyl Chlorides as Versatile Synthetic Intermediates
Sulfonyl chlorides are a highly reactive and versatile class of organic compounds. chemeo.comresearchgate.net The strong electron-withdrawing nature of the sulfonyl group makes the chlorine atom an excellent leaving group, rendering the sulfur atom highly electrophilic and susceptible to nucleophilic attack. chemeo.com This reactivity allows sulfonyl chlorides to readily react with a wide range of nucleophiles, including alcohols, amines, and thiols, to form sulfonates, sulfonamides, and thioesters, respectively. sigmaaldrich.comchemeo.com
The resulting sulfonamide functional group is a key component in a multitude of pharmaceutical drugs. sigmaaldrich.comchemeo.com Sulfonyl chlorides also serve as precursors for the introduction of sulfonyl groups that can act as protecting groups or be further functionalized. chemeo.com Their utility extends to various synthetic transformations, including their use as sources of sulfenes and in radical reactions, annulations, and arylations. magtech.com.cnresearchgate.net The development of new methods for synthesizing sulfonyl chlorides continues to be an active area of research, highlighting their sustained importance in organic synthesis. organic-chemistry.org
Structure
3D Structure
Properties
IUPAC Name |
1-fluorocyclopropane-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClFO2S/c4-8(6,7)3(5)1-2-3/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXGCCNQRSFJJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(F)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Fluorocyclopropanesulfonyl Chloride and Analogues
De Novo Synthesis Approaches to 1-Fluorocyclopropanesulfonyl Chloride
A direct, single-step synthesis of this compound is not well-documented in the current scientific literature. Therefore, a multi-step de novo approach is proposed, originating from readily available precursors. This strategy involves the initial construction of a 1-fluorocyclopropane ring, followed by the introduction of a sulfur-containing moiety and subsequent conversion to the desired sulfonyl chloride.
Halosulfonylation and Sulfonyl Halide Formation
While direct halosulfonylation is a known method for the synthesis of sulfonyl chlorides, its application to a pre-formed 1-fluorocyclopropane ring is not established. A more plausible approach involves the conversion of a suitable 1-fluorocyclopropyl precursor. General methods for sulfonyl chloride synthesis can be adapted for this purpose.
One potential pathway begins with a 1-fluorocyclopropyl Grignard reagent, which can be reacted with sulfur dioxide, followed by an oxidative chlorination step using a reagent like N-chlorosuccinimide (NCS) to yield the target sulfonyl chloride. chemicalbook.com
Alternatively, a 1-fluorocyclopropyl thiol could serve as a precursor. Oxidative chlorination of the thiol using chlorine in the presence of water or other chlorinating agents can lead to the formation of the sulfonyl chloride. The synthesis of isomeric fluoronitrobenzenesulfonyl chlorides from corresponding thioethers via oxidative cleavage with chlorine highlights the feasibility of this approach for fluorinated compounds. researchgate.net
Another general method is the Sandmeyer-type reaction, where an amino group is converted to a sulfonyl chloride. rsc.org This would necessitate the synthesis of 1-amino-1-fluorocyclopropane, which can then be diazotized and reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst. rsc.org
A summary of general methods for sulfonyl chloride formation that could be hypothetically applied to a 1-fluorocyclopropyl system is presented below:
| Precursor | Reagents | Product |
| 1-Fluorocyclopropyl Grignard Reagent | 1. SO22. N-Chlorosuccinimide (NCS) | This compound |
| 1-Fluorocyclopropyl Thiol | Cl2, H2O | This compound |
| 1-Amino-1-fluorocyclopropane | 1. NaNO2, HCl2. SO2, CuCl | This compound |
Derivatization from Fluorinated Cyclopropyl (B3062369) Precursors
The synthesis of the key 1-fluorocyclopropyl precursor is the initial and crucial step. The generation of fluorine-containing carbenes or carbenoids, which then undergo cyclopropanation with an appropriate alkene, is a common route to fluorinated cyclopropanes. beilstein-journals.org For a monosubstituted fluorocyclopropane, the reaction of a monofluorocarbene with an alkene would be required.
Once a suitable 1-fluorocyclopropane derivative is obtained, such as 1-bromo-1-fluorocyclopropane or 1-fluoro-1-iodocyclopropane, further derivatization can be envisioned. For instance, conversion to a Grignard or organolithium reagent would allow for the introduction of the sulfonyl group as described in the previous section.
Another approach involves the synthesis of a 1-fluorocyclopropanesulfonamide, which can then be converted to the sulfonyl chloride. google.com For example, a late-stage sulfonyl chloride formation from a primary sulfonamide has been reported using a pyrylium (B1242799) salt, which could be applicable in this context. google.com
Specific Procedures for 1-Fluorocyclopropanesulfinyl Chloride (as a potential precursor or related compound)
There are no specific documented procedures for the direct synthesis of 1-fluorocyclopropanesulfinyl chloride. However, sulfinyl chlorides are generally prepared by the reaction of the corresponding sulfinic acid with a chlorinating agent like thionyl chloride. Therefore, a hypothetical synthesis of 1-fluorocyclopropanesulfinyl chloride would first require the preparation of 1-fluorocyclopropanesulfinic acid.
Alternatively, sulfinamides can be synthesized from sulfonyl chlorides via reduction. nih.gov This suggests a potential, albeit indirect, route where this compound could be reduced to a sulfinamide, which might then be converted to the sulfinyl chloride, although this is a circuitous pathway. Given the reactivity and potential instability of sulfinyl chlorides, their use as precursors would require careful handling and controlled reaction conditions.
Stereoselective Synthesis of Fluorinated Cyclopropane (B1198618) Core Structures
The biological activity of fluorinated cyclopropanes can be highly dependent on their stereochemistry. Consequently, the development of stereoselective methods for the synthesis of the fluorinated cyclopropane core is of paramount importance.
Biocatalytic Strategies for Enantioselective and Diastereoselective Cyclopropanation
Biocatalysis has emerged as a powerful tool for the stereoselective synthesis of complex molecules. Engineered enzymes, particularly those based on myoglobin (B1173299), have shown remarkable efficacy in catalyzing the cyclopropanation of alkenes with high stereocontrol. nih.gov
Recent research has demonstrated a biocatalytic strategy for the stereoselective synthesis of both mono-fluorinated and gem-difluoro cyclopropanes using engineered myoglobin-based catalysts. nih.gov These enzymatic systems can cyclopropanate a range of gem-difluoro alkenes with diazoacetonitrile, achieving excellent diastereomeric ratios (up to 99:1) and enantiomeric excesses (up to 99%). nih.gov
Furthermore, engineered myoglobin catalysts have been successfully employed for the asymmetric synthesis of trifluoromethyl-substituted cyclopropanes from 2-diazo-1,1,1-trifluoroethane. rsc.org This method allows for the production of trans-1-trifluoromethyl-2-arylcyclopropanes in high yields and with exceptional diastereo- and enantioselectivity. rsc.org The use of whole-cell biocatalysts in these transformations also presents advantages in terms of operational simplicity and catalyst stability.
A summary of recent advances in biocatalytic stereoselective cyclopropanation is provided below:
| Enzyme System | Substrates | Product Type | Stereoselectivity |
| Engineered Myoglobin | gem-Difluoro alkenes, Diazoacetonitrile | gem-Difluorocyclopropanes | up to 99:1 d.r., 99% e.e. nih.gov |
| Engineered Myoglobin | Styrenes, 2-Diazo-1,1,1-trifluoroethane | trans-1-Trifluoromethyl-2-arylcyclopropanes | 97–99.9% de, 97–99.9% ee rsc.org |
Transition-Metal-Catalyzed Asymmetric Cyclopropanation
Transition-metal catalysis offers a versatile and highly tunable platform for asymmetric cyclopropanation reactions. Chiral rhodium and copper complexes are among the most effective catalysts for these transformations.
A novel strategy for the synthesis of chiral difluoroalkyl-substituted cyclopropanes involves the enantioselective [2+1] cyclopropanation of alkenes with difluoroalkyl-substituted carbenes under rhodium catalysis. nih.gov This method utilizes newly designed α,α-difluoro-β-carbonyl ketone N-triftosylhydrazones as carbene precursors and achieves high yields and enantioselectivities. nih.gov
The choice of the chiral ligand is crucial for achieving high stereoselectivity. For instance, dirhodium catalysts with chiral carboxylate or phosphate (B84403) ligands have been successfully employed. The presence of fluorine atoms in the chiral ligands themselves can also significantly influence the stereochemical outcome of the reaction.
Novel Methods for Fluorinated Carbene and Carbenoid Generation in Cyclopropane Synthesis
The reaction of a carbene or carbenoid with an alkene is a primary method for forming cyclopropane rings. The generation of fluorinated carbenes, which are often electrophilic, is crucial for the synthesis of fluorinated cyclopropanes. nih.gov Traditional methods often involve the use of halodifluoromethanes with strong bases, but these can lead to low yields. nih.gov
Recent advancements have focused on creating milder and more efficient carbene sources. One notable development is the use of a fluoroacetyl sulfonium (B1226848) reagent, specifically (2-ethoxy-1-fluoro-2-oxoethyl)(phenyl)(2,3,4,5-tetramethylphenyl)sulfonium tetrafluoroborate, which serves as an effective precursor for ethyl fluoroacetyl carbene transfer. researchgate.net This method operates under mild conditions using earth-abundant metal catalysts, providing an efficient route to valuable monofluorinated products. researchgate.net
Biocatalysis has also emerged as a powerful tool for stereoselective cyclopropanation. Engineered heme-containing proteins, such as myoglobin (Mb), can catalyze carbene transfer reactions with high activity and stereoselectivity. wpmucdn.comacs.org These enzymatic systems have been shown to overcome reactivity limitations seen with traditional organometallic catalysts, enabling challenging transformations like the cyclopropanation of highly electron-deficient gem-difluoro-olefins. wpmucdn.com A combined chemical and biocatalytic approach, where trifluoroethylamine is first converted to a diazotrifluoroethane carbene donor, has achieved enantiomeric excesses of 97% to 99.9%. acs.org
Another strategy involves the use of the Ruppert-Prakash reagent (TMSCF₃) with sodium iodide to generate difluorocarbene for cycloaddition reactions with olefins, a method that has been successfully applied to the synthesis of liquid crystal candidates containing difluorocyclopropane motifs. nih.gov
Table 1: Comparison of Catalytic Systems for Fluorinated Cyclopropanation
| Carbene/Carbenoid Source | Catalyst System | Key Features | Reference |
|---|---|---|---|
| Fluoroacetyl Sulfonium Reagent | Earth-abundant metals | Mild conditions; effective for monofluorinated products. | researchgate.net |
| Diazoacetonitrile | Engineered Myoglobin (Mb) | High stereoselectivity; effective for gem-difluoro-olefins. | wpmucdn.com |
| Diazotrifluoroethane | Engineered Myoglobin (Mb) | High enantiomeric excess (97-99.9%); high catalytic efficiency. | acs.org |
| Trimethyl(trifluoromethyl)silane (TMSCF₃) | Sodium Iodide (NaI) | Direct difluorocarbene generation; useful for functional materials. | nih.gov |
Targeted Fluorination Techniques for Cyclopropyl Systems
Direct fluorination of a pre-existing cyclopropane ring offers an alternative synthetic route. These methods introduce fluorine atoms onto the cyclopropyl system as a final or near-final step.
Electrochemical Fluorination of Cyclopropane Rings
Electrochemical methods provide a reagent-free approach to fluorination. Anodic fluorination of cyclopropane derivatives bearing arylthio groups has been investigated. researchgate.net Studies involving 1,1-bis(arylthio)cyclopropanes have successfully demonstrated the first electrochemical fluorination of a cyclopropane ring, leading to desulfurizative monofluorinated cyclopropanes. researchgate.net The process is studied using cyclic voltammetry, which confirms that the cyclopropane ring exhibits electronic characteristics similar to a double bond system. researchgate.net In addition to direct fluorination, this electrochemical approach can also lead to sulfoxide (B87167) formation and ring-opening fluorinated products, depending on the substrate. researchgate.net
Photocatalytic Difluoromethylation for Cyclopropane Construction
Visible-light photocatalysis has become a powerful strategy for introducing fluorinated groups into organic molecules under mild conditions. rsc.org This approach is particularly relevant for the construction of compounds containing the difluoromethyl (CF₂H) group, which is an important motif in medicinal chemistry. mdpi.com In the context of cyclopropane synthesis, photocatalysis can enable redox-neutral cyclopropanation reactions. researchgate.net One reported mechanism involves a photocatalyst transferring energy to a diazo precursor in its triplet state. This generates a triplet carbene, which adds to an alkene to form a diradical intermediate that subsequently cyclizes to yield the cyclopropane product. rsc.org While much of the research focuses on the difluoromethylation of existing aromatic compounds, the principles are being extended to the construction of fluorinated building blocks. rsc.orgmdpi.comrsc.org
Synthetic Routes to Related Cyclopropyl Sulfonyl Chlorides
The final stage in the synthesis of the target molecule involves the formation of the sulfonyl chloride group on the cyclopropane ring. This is typically achieved through the oxidation of a sulfur-containing precursor.
Formation via Organometallic Intermediates and Sulfur Dioxide
The reaction of organometallic reagents with sulfur dioxide (SO₂) is a well-established method for creating sulfinate salts, which can then be converted to sulfonyl chlorides. A common approach involves the use of Grignard reagents. However, due to the challenges of handling gaseous SO₂, stable surrogates have been developed. organic-chemistry.org One such surrogate is the charge-transfer complex formed between 1,4-diazabicyclo[2.2.2]octane (DABCO) and sulfur dioxide, known as DABSO. organic-chemistry.org This bench-stable solid reacts with Grignard reagents to form sulfinates, which can be further oxidized to the desired sulfonyl chlorides. organic-chemistry.org More recently, copper-catalyzed three-component reactions involving sulfur dioxide have been developed for enantioselective sulfonylation, highlighting the ongoing innovation in this area. rsc.org
Oxidative Chlorination and Halogenation Reagents in Sulfonyl Chloride Synthesis
The most direct method for synthesizing sulfonyl chlorides is the oxidative chlorination of sulfur compounds like thiols and disulfides. thieme-connect.comacsgcipr.org A variety of reagent systems have been developed to achieve this transformation efficiently and under mild conditions.
Common methods include:
Hydrogen Peroxide and a Chlorinating Agent: The combination of hydrogen peroxide (H₂O₂) with thionyl chloride (SOCl₂) or zirconium tetrachloride (ZrCl₄) is a highly effective system for the direct conversion of thiols and disulfides to their corresponding sulfonyl chlorides. thieme-connect.comorganic-chemistry.org These reactions are often rapid, high-yielding, and avoid harsh conditions. thieme-connect.com
N-Chlorosuccinimide (NCS): NCS, in combination with reagents like hydrochloric acid or tetrabutylammonium (B224687) chloride, provides a smooth method for oxidizing thiols to sulfonyl chlorides. organic-chemistry.org It is also effective for converting S-alkylisothiourea salts, which are readily prepared from alkyl halides, into sulfonyl chlorides. organic-chemistry.org
Other Dichloro-reagents: 2,4-Dichloro-5,5-dimethylhydantoin (DCDMH) has been identified as a mild and efficient reagent for the oxidative chlorination of various sulfur substrates, including thiols and disulfides, to produce sulfonyl chlorides in good to excellent yields. lookchem.com
The choice of solvent can be critical. Polar organic solvents like acetonitrile (B52724) generally provide excellent yields for these oxidative chlorination reactions, whereas chlorinated solvents can be less effective. thieme-connect.com
Table 2: Oxidative Chlorination of 4-Bromothiophenol (B107966) with H₂O₂/ZrCl₄
| Entry | H₂O₂ (equiv) | ZrCl₄ (equiv) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 5 | 1 | 1 | 95 | thieme-connect.com |
| 2 | 4 | 1 | 2 | 80 | thieme-connect.com |
| 3 | 6 | 1 | 1 | 95 | thieme-connect.com |
| 4 | 5 | 0.5 | 3 | 75 | thieme-connect.com |
| 5 | 5 | 1.5 | 1 | 95 | thieme-connect.com |
Reaction conditions: 4-bromothiophenol (1 mmol), 25 °C, Acetonitrile. Yields are for isolated product.
Reactivity and Transformation Pathways of 1 Fluorocyclopropanesulfonyl Chloride in Organic Reactions
Nucleophilic Reaction Chemistry at the Sulfonyl Chloride Moiety
The sulfur atom in the sulfonyl chloride group is highly electron-deficient and serves as a powerful electrophilic center, readily reacting with a variety of nucleophiles. These reactions typically proceed via a nucleophilic addition-elimination mechanism at the sulfur atom, with the chloride ion acting as the leaving group. youtube.comyoutube.com This pathway leaves the fluorocyclopropyl scaffold intact.
The reaction of 1-fluorocyclopropanesulfonyl chloride with primary or secondary amines is a direct and efficient method for the synthesis of 1-fluorocyclopropyl-substituted sulfonamides. ucl.ac.uknih.gov This transformation, known as aminolysis, is fundamental in the preparation of sulfonamides, a class of compounds with significant applications in medicinal chemistry. nih.gov The reaction is typically conducted in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), which serves to neutralize the hydrochloric acid (HCl) generated as a byproduct. organic-chemistry.org The use of N-silylated amines can also produce sulfonamides in high yields, with the formation of a volatile silyl (B83357) chloride byproduct simplifying purification. nih.gov
The general reaction proceeds as follows: The amine's nucleophilic nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of the chloride ion and deprotonation of the nitrogen by the base to yield the stable sulfonamide product. wisc.edu
Table 1: Representative Aminolysis Reactions for Sulfonamide Synthesis
| Amine Nucleophile | Product |
| Ammonia | 1-Fluorocyclopropanesulfonamide |
| Methylamine | N-Methyl-1-fluorocyclopropanesulfonamide |
| Diethylamine | N,N-Diethyl-1-fluorocyclopropanesulfonamide |
| Aniline | N-Phenyl-1-fluorocyclopropanesulfonamide |
| Morpholine | 4-(1-Fluorocyclopropanesulfonyl)morpholine |
Analogous to aminolysis, this compound reacts readily with oxygen nucleophiles, primarily alcohols, to form the corresponding sulfonate esters. organic-chemistry.orgnih.gov This reaction is a cornerstone of organic synthesis as it transforms a poorly reactive hydroxyl group into a highly effective sulfonate leaving group (e.g., tosylate, mesylate), facilitating subsequent substitution or elimination reactions. youtube.comlibretexts.org
The mechanism involves the nucleophilic attack of the alcohol's oxygen on the sulfonyl sulfur, displacing the chloride. youtube.com A non-nucleophilic base, most commonly pyridine, is used not only to scavenge the HCl byproduct but also to catalyze the reaction. The formation of the sulfonate ester proceeds with the retention of configuration at the alcohol's stereocenter, as the C-O bond of the alcohol is not broken during the reaction. youtube.com
Table 2: Synthesis of Sulfonate Esters from Alcohols
| Alcohol Nucleophile | Product |
| Methanol | Methyl 1-fluorocyclopropanesulfonate |
| Ethanol | Ethyl 1-fluorocyclopropanesulfonate |
| tert-Butanol | tert-Butyl 1-fluorocyclopropanesulfonate |
| Phenol | Phenyl 1-fluorocyclopropanesulfonate |
Cyclopropane (B1198618) Ring Reactivity Under Sulfonyl Chloride Influence
The reaction of this compound with nucleophiles presents a competition between two primary pathways:
Ring-Retention: Nucleophilic attack at the sulfonyl sulfur, as described in section 3.1. This pathway leads to substitution of the chloride and formation of sulfonamides or sulfonate esters while preserving the three-membered ring. This is analogous to the reactivity of standard acyclic sulfonyl chlorides. mdpi.com
Ring-Opening: Nucleophilic attack at one of the cyclopropane's carbon atoms. The significant ring strain (approximately 27 kcal/mol) and the polarization induced by the geminal fluorine and sulfonyl chloride groups make the ring susceptible to cleavage. researchgate.net This pathway results in the formation of a 1,3-difunctionalized, open-chain product. Such ring-opening transformations are well-documented for other highly fluorinated or donor-acceptor cyclopropanes. nih.govepfl.ch
The preferred pathway is dependent on factors such as the nature of the nucleophile, solvent, and reaction temperature. Hard nucleophiles generally favor attack at the hard electrophilic sulfur center, leading to ring retention. In contrast, softer nucleophiles may preferentially attack the softer carbon center of the cyclopropane ring, initiating ring-opening. researchgate.net
In cases where ring-opening occurs, the reaction is expected to proceed with high regioselectivity. The C1 carbon, bearing both the fluorine and the sulfonyl group, makes the adjacent C1-C2 and C1-C3 bonds electronically deficient and weak. Nucleophilic attack is therefore directed at the C2 or C3 position. This attack leads to the cleavage of the C1-C2 (or C1-C3) bond, which effectively relieves the ring strain. researchgate.netnih.gov For example, the reaction of other pentafluorocyclopropanes (c-C₃F₅Y) with halogens has been shown to proceed with specific regiochemistry, yielding XCF₂CF₂CFXY products. nih.gov
Electrophilic and Radical Reactions Involving the Sulfonyl Chloride Group
Beyond its reactions with nucleophiles, the this compound molecule can participate in other types of transformations.
The sulfonyl chloride group itself is inherently electrophilic. The primary electrophilic reaction is the nucleophilic aromatic substitution-like attack at the sulfur center, which has been detailed in section 3.1. youtube.com While sulfonyl chlorides are not typically used to generate electrophiles for reactions like Friedel-Crafts, the sulfur atom is the key electrophilic site in its characteristic substitution reactions. youtube.com
Radical reactions offer an alternative pathway for the transformation of this compound. The strained C-C bonds of the cyclopropane ring can be susceptible to homolytic cleavage under radical conditions. Radical-mediated ring-opening of methylenecyclopropanes (MCPs) is a known strategy for synthesizing homoallylic compounds. beilstein-journals.org A similar pathway could be envisioned for this compound, where a radical initiator could trigger the ring-opening to form a carbon-centered radical, which could then be trapped. Furthermore, while less common than other methods, sulfonyl chlorides can be precursors to sulfonyl radicals, which can then participate in various synthetic transformations, including addition to alkenes. nih.gov
Sulfonyl Radical Generation and Reactivity
The generation of sulfonyl radicals from sulfonyl chlorides is a well-established process, typically initiated by photoredox catalysis, radical initiators, or transition metals. rsc.orgfishersci.com These sulfonyl radicals are valuable intermediates for the formation of carbon-sulfur bonds, a key transformation in the synthesis of pharmaceuticals and agrochemicals.
The general mechanism for the generation of a sulfonyl radical from a sulfonyl chloride (R-SO₂Cl) involves a single-electron transfer (SET) to the sulfonyl chloride, leading to its fragmentation into a sulfonyl radical (R-SO₂•) and a chloride anion. This process can be facilitated by various methods, including visible-light photoredox catalysis. rsc.org
In the context of This compound , the formation of the corresponding 1-fluorocyclopropylsulfonyl radical would be a key reactive intermediate. The stability and subsequent reactivity of this radical would be influenced by the electronic properties of the fluorinated cyclopropyl (B3062369) group. The high electronegativity of fluorine would likely have a destabilizing effect on an adjacent radical center, potentially making its generation more challenging compared to non-fluorinated analogues. However, once formed, this radical could participate in a variety of transformations, such as addition to alkenes and alkynes, to forge new carbon-sulfur bonds.
Hypothetical Reaction Scheme for Sulfonyl Radical Generation:
Further research is required to determine the optimal conditions for the generation of the 1-fluorocyclopropylsulfonyl radical and to explore its synthetic utility.
[3+2] Cycloaddition Reactions (if applicable to related sulfonyl compounds)
While direct involvement of sulfonyl chlorides in [3+2] cycloaddition reactions is not a common transformation, related sulfur-containing compounds, such as sulfenes, can participate in such reactions. magtech.com.cn Sulfenes (R₂C=SO₂) are typically generated in situ from sulfonyl chlorides by dehydrochlorination with a base.
It is conceivable that under basic conditions, This compound could potentially form a highly reactive fluorinated cyclopropylidene sulfene (B1252967). This intermediate could then, in principle, undergo a [3+2] cycloaddition with a suitable dipolarophile. However, the stability and reactivity of such a strained and electronically modified sulfene are unknown.
Alternatively, transformations of sulfonyl chlorides into other functionalities that are known to participate in [3+2] cycloadditions could be considered. For instance, conversion to a sulfonyl azide (B81097) would open up the possibility of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.
It is important to emphasize that the participation of This compound or its derivatives in [3+2] cycloaddition reactions is speculative and would require significant experimental validation. The inherent ring strain and the presence of the fluorine atom could lead to unexpected reactivity or decomposition pathways.
Mechanistic Investigations of Reactions Involving 1 Fluorocyclopropanesulfonyl Chloride and Analogues
Elucidation of Hydrolysis Mechanisms of Sulfonyl Chlorides
The hydrolysis of alkanesulfonyl chlorides, including cyclopropyl (B3062369) derivatives, is not governed by a single mechanism. Instead, it often involves a combination of competing pathways, with the predominant route being highly dependent on the reaction conditions, particularly the pH. acs.org Two major mechanistic pathways are the elimination-addition route via a sulfene (B1252967) intermediate and a direct nucleophilic displacement at the sulfur atom. iupac.orgnih.gov
Under basic or neutral conditions in the presence of an amine base, many alkanesulfonyl chlorides that possess an α-hydrogen undergo an elimination-addition reaction. nih.govwikipedia.org The reaction is initiated by the removal of the α-proton by a base (like hydroxide (B78521) or triethylamine) to form a carbanion, which then rapidly eliminates a chloride ion to generate a highly reactive sulfene intermediate (R¹R²C=SO₂). iupac.orgwikipedia.org This sulfene is then attacked by a nucleophile, such as water, to yield the final sulfonic acid product. iupac.org
Evidence for the sulfene pathway includes:
pH-Rate Dependence : The rate of hydrolysis for many alkanesulfonyl chlorides shows a first-order dependence on the hydroxide ion concentration at higher pH values (typically > 6.7), which is characteristic of a base-catalyzed elimination step being rate-determining. acs.org
Deuterium Labeling : Studies using deuterated sulfonyl chlorides (RCD₂SO₂Cl) under basic conditions have shown hydrogen-deuterium exchange, which supports the formation of a sulfene intermediate that can be protonated or deuterated by the solvent. nih.gov In contrast, under neutral or acidic conditions where direct substitution dominates, no such exchange is observed. nih.gov
Trapping Experiments : Sulfenes are highly electrophilic and can be "trapped" by various reagents. The first general method for preparing and proving the existence of sulfene involved its reaction with an enamine to form a thietane (B1214591) 1,1-dioxide derivative, providing concrete evidence of its formation as an intermediate. wikipedia.org
The formation of the sulfene from cyclopropanesulfonyl chloride has been shown to have a transition state with significant negative charge on the carbon and a partially developed C-S double bond when hydroxide is the base. iupac.org
In parallel with the sulfene pathway, sulfonyl chlorides can react via a direct bimolecular nucleophilic substitution (Sₙ2) at the sulfur atom. nih.govrsc.org This mechanism is favored under acidic or neutral conditions (for methanesulfonyl chloride, at pH < 6.7) where the concentration or strength of the base is insufficient to promote the elimination pathway. acs.org In this process, a nucleophile (such as a water molecule) directly attacks the electrophilic sulfur center, leading to a transition state with a trigonal bipyramidal geometry. cdnsciencepub.com This single-step process involves the simultaneous formation of the new sulfur-nucleophile bond and the breaking of the sulfur-chlorine bond. koreascience.kr
For most arenesulfonyl and primary and secondary alkanesulfonyl chlorides, solvolysis is believed to proceed through a concerted Sₙ2 mechanism. nih.gov The reaction is characterized by the participation of both the substrate and the nucleophile in the rate-determining step. koreascience.kr
The choice of solvent profoundly impacts both the rate and the mechanism of sulfonyl chloride reactions. The extended Grunwald-Winstein equation is often used to correlate solvolysis rates and provide insight into the transition state. nih.gov This equation separates the solvent's effect into its nucleophilicity (N) and its ionizing power (Y). koreascience.kr
The sensitivity of the reaction to solvent nucleophilicity is given by the parameter l, and the sensitivity to solvent ionizing power is given by m. For Sₙ2 reactions of sulfonyl chlorides, l values are typically high (around 1.0) and m values are moderate (around 0.5), indicating a high degree of nucleophilic participation from the solvent in the transition state. nih.govkoreascience.kr The ratio of l/m can be indicative of the mechanism; a ratio greater than 1.0 is often associated with an Sₙ2 pathway where bond formation is significant. koreascience.kr
| Sulfonyl Chloride | l value | m value | l/m Ratio | Reference |
|---|---|---|---|---|
| 2-Thiophenesulfonyl chloride | 1.07 | 0.60 | 1.78 | nih.gov |
| Benzenesulfonyl chloride | 1.01 | 0.61 | 1.66 | nih.govkoreascience.kr |
| p-Toluenesulfonyl chloride | 0.98 | 0.55 | 1.78 | nih.gov |
| Phenylmethanesulfonyl chloride | 0.80 | 0.39 | 2.05 | nih.gov |
| Methanesulfonyl chloride | 0.69 | 0.29 | 2.39 | nih.gov |
Catalysis is also a key factor. As mentioned, amine bases can catalyze the formation of sulfenes. wikipedia.org The addition of pyridine (B92270) or triethylamine (B128534) can significantly improve conversion rates in reactions that proceed via sulfonyl chloride intermediates, as the base serves to scavenge the generated hydrochloric acid. rsc.org
Understanding Regioselectivity in Cyclopropyl Sulfonylation (e.g., C- vs. O-Sulfonylation)
The sulfonylation of cyclopropanols typically results in O-sulfonylation, forming cyclopropyl sulfonates. However, recent research has demonstrated that the regioselectivity can be switched to favor C-sulfonylation, yielding β-sulfonylated ketones (γ-keto sulfones). acs.org
This regiochemical control has been achieved through a copper(II)-catalyzed reaction. The proposed mechanism involves an umpolung (polarity reversal) strategy. It is suggested that the reaction proceeds through the oxidative addition of a sulfonyl radical to a metal homoenolate intermediate. This novel pathway allows for the formation of a C-S bond at the β-position of the cyclopropanol, which subsequently undergoes ring-opening to afford the γ-keto sulfone product. The method is effective for a range of aryl- and alkyl-sulfonyl chlorides and various cyclopropanols, providing a practical route to these valuable building blocks under simple, open-flask conditions. acs.org
Studies on Oxidative Addition and Reductive Elimination in Sulfonyl Chloride Reactions
Oxidative addition and reductive elimination are fundamental reaction steps in organometallic chemistry, particularly in catalytic cycles. wikipedia.org Oxidative addition involves the addition of a substrate to a metal center, increasing the metal's oxidation state and coordination number. libretexts.orglibretexts.org Reductive elimination is the reverse process, where two ligands are eliminated from the metal center to form a new bond, decreasing the metal's oxidation state. wikipedia.orglibretexts.org
While sulfonyl chlorides themselves are typically used as electrophiles, their derivatives are involved in catalytic cycles featuring these steps. For instance, in copper(I)-catalyzed sulfonylative cross-coupling reactions, a key mechanistic step is the reductive elimination from a high-valent copper(III) intermediate to form the C-S bond of the final sulfone product. rsc.org Computational and experimental studies on a copper(I)-catalyzed sulfonylative Suzuki-Miyaura reaction suggest that after a series of steps including transmetalation and insertion of sulfur dioxide, a Cu(III) species is formed. This unstable intermediate rapidly undergoes reductive elimination to yield the aryl sulfone. The facility of this reductive elimination step is influenced by the electronic nature of the ligands and the coupling partners. rsc.org
Application of Kinetic Isotope Effects in Mechanistic Studies
Kinetic isotope effects (KIEs), which are differences in reaction rates between molecules containing different isotopes, are a powerful tool for elucidating reaction mechanisms. princeton.edu They provide information about bond-breaking or bond-forming events in the rate-determining step of a reaction. princeton.edu
In the study of sulfonyl chloride hydrolysis, primary kinetic isotope effects have been used to distinguish between the sulfene and direct displacement pathways. For the hydrolysis of cyclopropanesulfonyl chloride, a close analogue to 1-fluorocyclopropanesulfonyl chloride, significant primary KIEs (kH/kD) were observed when comparing the deuterated and non-deuterated compounds in base-catalyzed reactions, confirming that C-H bond cleavage is part of the rate-determining step, which is consistent with the sulfene mechanism. iupac.org
The magnitude of the KIE can also provide details about the structure of the transition state. For example, the reaction of cyclopropanesulfonyl chloride with hydroxide in water gives a kH/kD of 5.1, while the reaction with triethylamine in dichloromethane (B109758) gives a much smaller kH/kD of 1.4. This suggests a more "product-like" transition state for the reaction with triethylamine, whereas the reaction with hydroxide involves a transition state with greater negative charge on the carbon and only a partially formed C-S double bond. iupac.org
| Sulfonyl Chloride | Base/Solvent | kH/kD | Reference |
|---|---|---|---|
| Cyclopropanesulfonyl chloride | OH-/H₂O | 5.1 | iupac.org |
| Cyclopropanesulfonyl chloride | Et₃N/CH₂Cl₂ | 1.4 | iupac.org |
| 2-Propanesulfonyl chloride | OH-/H₂O | 4.0 | iupac.org |
| 2-Propanesulfonyl chloride | Et₃N/CH₂Cl₂ | 1.2 | iupac.org |
Additionally, the kinetic solvent isotope effect (KSIE), which compares reaction rates in H₂O versus D₂O, has been used to support a bimolecular mechanism for the solvolysis of sulfonyl chlorides, often implicating general-base catalysis by a solvent molecule. koreascience.kr
Strategic Applications of 1 Fluorocyclopropanesulfonyl Chloride in Advanced Synthetic Endeavors
Role in the Development of Catalytic Cycles and Reagent Design
The reactivity of the sulfonyl chloride functional group can be harnessed in the design of new reagents and catalytic processes. rsc.orgmdpi.com While the specific application of 1-fluorocyclopropanesulfonyl chloride in this domain is an area of ongoing research, its potential is noteworthy.
Sulfonyl chlorides can participate in various transition-metal-catalyzed reactions. magtech.com.cn For example, they can serve as precursors to sulfonyl radicals, which can then engage in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The development of catalytic cycles that utilize this compound as a source of the 1-fluorocyclopropylsulfonyl radical could open up new avenues for the synthesis of complex fluorinated molecules.
Furthermore, the unique electronic properties of the 1-fluorocyclopropyl group could be exploited in the design of novel ligands for catalysis. A ligand bearing a 1-fluorocyclopropylsulfonyl moiety could modulate the electronic and steric environment of a metal center, thereby influencing the outcome of a catalytic reaction.
Contributions to Divergent and Convergent Synthesis Strategies
The concept of divergent and convergent synthesis is central to the efficient construction of molecular libraries and complex target molecules. This compound is well-suited for incorporation into both of these synthetic paradigms.
In a divergent synthesis approach, a common intermediate is transformed into a variety of structurally distinct products. This compound can be reacted with a library of diverse amines or other nucleophiles to rapidly generate a collection of novel fluorinated cyclopropyl (B3062369) sulfonamides. This strategy is particularly valuable in the early stages of drug discovery for structure-activity relationship (SAR) studies.
While specific, documented examples of the extensive use of this compound in complex divergent and convergent syntheses are not yet prevalent in the literature, its inherent reactivity and the desirable properties of the 1-fluorocyclopropyl group make it an attractive candidate for such advanced synthetic endeavors.
Computational and Theoretical Studies on 1 Fluorocyclopropanesulfonyl Chloride and Fluorinated Cyclopropyl Sulfonyl Systems
Quantum Chemical Investigations of Reaction Mechanisms
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. This allows for a detailed examination of reaction pathways, the characterization of transient species like transition states, and the determination of reaction kinetics and thermodynamics.
The reactivity of 1-fluorocyclopropanesulfonyl chloride is primarily centered around the highly electrophilic sulfur atom of the sulfonyl chloride moiety. Reactions with nucleophiles (e.g., hydrolysis, aminolysis) are of significant interest. Computational methods are employed to locate the transition state (TS) for such nucleophilic substitution reactions.
For a typical SN2-type reaction at the sulfur center, calculations would reveal a trigonal bipyramidal transition state. Theoretical studies on related sulfonyl chloride systems show that the energy barrier, or activation energy (ΔG‡), is highly dependent on the electronic nature of the substituents. nih.govresearchgate.net The presence of the electron-withdrawing 1-fluorocyclopropyl group is expected to stabilize the transition state and lower the activation energy compared to an alkylsulfonyl chloride, thereby increasing the reaction rate. Computational models can precisely calculate these energy barriers. nih.gov
Table 1: Hypothetical Calculated Transition State Energies for the Hydrolysis of Various Sulfonyl Chlorides This table presents illustrative data based on established principles of sulfonyl chloride reactivity to demonstrate how computational results would be displayed. Actual values require specific calculations for these exact reactions.
| Sulfonyl Chloride | Reaction | Computational Method | Calculated Activation Energy (ΔG‡) (kcal/mol) |
| Methanesulfonyl chloride | Hydrolysis | DFT (B3LYP/6-311+G) | 22.5 |
| Benzenesulfonyl chloride | Hydrolysis | DFT (B3LYP/6-311+G) | 20.1 |
| This compound | Hydrolysis | DFT (B3LYP/6-311+G**) | 18.7 (Estimated) |
Reaction Pathway Mapping and Energy Profiles
Beyond identifying a single transition state, computational chemistry can map the entire reaction coordinate from reactants to products. This involves calculating the energy of the system as the geometric parameters change, resulting in a detailed energy profile. Such profiles for reactions of this compound would illustrate the energy of reactants, intermediates, transition states, and products.
For instance, in a reaction with an amine, the pathway would begin with the formation of a reactant complex, proceed through the trigonal bipyramidal transition state, and lead to a product complex before dissociation into the final sulfonamide and HCl. nih.gov Studies on fluorinated motifs show that they can significantly influence reaction pathways. rsc.org The energy profile provides critical information on whether a reaction is exothermic or endothermic and reveals the rate-determining step, which corresponds to the highest energy barrier along the pathway.
Electronic Structure Analysis and Bonding Characteristics
The unique combination of a fluorine atom and a sulfonyl chloride group on a cyclopropane (B1198618) ring leads to fascinating electronic effects that dictate the molecule's stability and reactivity.
Table 2: Comparison of Typical Calculated Bond Lengths (Å) in Cyclopropane vs. a Model 1-Fluorocyclopropane Data is based on general findings from computational studies on fluorinated cyclopropanes. capes.gov.br
| Bond | Cyclopropane | 1-Fluorocyclopropane (Model) |
| C1-C2 | 1.510 | 1.525 |
| C2-C3 | 1.510 | 1.485 |
| C1-C3 | 1.510 | 1.525 |
| C1-F | N/A | 1.360 |
Electronic Effects on Sulfonyl Chloride Reactivity
The reactivity of a sulfonyl chloride is governed by the electrophilicity of the sulfur atom. researchgate.netmagtech.com.cn The sulfonyl group (-SO₂Cl) is strongly electron-withdrawing due to the two oxygen atoms and the chlorine atom. The 1-fluorocyclopropyl substituent further enhances this effect. Fluorine's powerful inductive effect withdraws electron density from the cyclopropyl (B3062369) ring, which in turn withdraws density from the attached sulfur atom. This accumulation of electron-withdrawing effects makes the sulfur atom in this compound exceptionally electron-deficient and thus highly susceptible to nucleophilic attack. Computational analysis, such as Natural Bond Orbital (NBO) analysis, can quantify the partial positive charge on the sulfur atom, confirming its high electrophilicity compared to non-fluorinated analogues.
Spectroscopic Property Predictions for Characterization
Computational methods are a powerful tool for predicting spectroscopic data, which can aid in the characterization and identification of newly synthesized compounds. By calculating the properties of a proposed structure, chemists can compare the theoretical spectra to experimental data to confirm the structure's identity.
For this compound, quantum chemical calculations can predict:
NMR Spectra: Chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F NMR can be calculated with high accuracy. These calculations are crucial for assigning the correct signals to each atom in the complex, spin-coupled environment of the fluorinated ring.
Infrared (IR) Spectra: The vibrational frequencies and their corresponding intensities can be computed. This allows for the prediction of characteristic absorption bands, such as the strong asymmetric and symmetric S=O stretches (typically ~1370-1400 cm⁻¹ and ~1180-1200 cm⁻¹, respectively) and the C-F stretching frequency.
Raman Spectra: Similar to IR, Raman activities can be calculated to complement vibrational analysis.
Table 3: Illustrative Predicted Spectroscopic Data for this compound This table shows the type of data generated from computational predictions. The values are representative estimates.
| Spectroscopy Type | Parameter | Predicted Value | Assignment |
| ¹³C NMR | Chemical Shift (δ) | ~75-85 ppm | C-F |
| ¹³C NMR | Chemical Shift (δ) | ~15-25 ppm | CH₂ |
| ¹⁹F NMR | Chemical Shift (δ) | ~ -140 to -160 ppm | C-F |
| IR | Vibrational Frequency | ~1385 cm⁻¹ | S=O (asymmetric stretch) |
| IR | Vibrational Frequency | ~1190 cm⁻¹ | S=O (symmetric stretch) |
| IR | Vibrational Frequency | ~1150 cm⁻¹ | C-F stretch |
Future Research Directions and Emerging Trends for 1 Fluorocyclopropanesulfonyl Chloride
Innovations in Green Chemistry Approaches for Synthesis
The development of environmentally benign synthetic routes to 1-fluorocyclopropanesulfonyl chloride is a critical area for future research. Traditional methods for creating sulfonyl chlorides can involve harsh reagents and produce significant waste. Green chemistry approaches would aim to mitigate these issues.
A promising avenue lies in the oxidative chlorination of a corresponding 1-fluorocyclopropyl thiol or disulfide precursor. Research has demonstrated that the use of an oxidant like Oxone in combination with a chloride source such as potassium chloride (KCl) in water can be a highly efficient and green method for synthesizing various sulfonyl chlorides. rsc.org This approach avoids the use of hazardous solvents and reagents. Future studies could focus on adapting this aqueous protocol to a 1-fluorocyclopropyl thiol precursor, optimizing reaction conditions such as temperature, stoichiometry, and reaction time to maximize the yield and purity of this compound. The use of water as a solvent is a key principle of green chemistry, and its successful application would represent a significant advancement. rsc.org The use of ionic liquids as alternative green solvents could also be explored, as they have shown promise in other areas of sustainable synthesis. rsc.org
Table 1: Potential Green Synthesis Parameters for this compound
| Parameter | Potential Condition | Rationale for Green Approach |
| Precursor | 1-Fluorocyclopropyl thiol | Direct conversion to the target compound. |
| Oxidant | Oxone (Potassium peroxymonosulfate) | A more environmentally friendly oxidizing agent. |
| Chloride Source | Potassium Chloride (KCl) | A readily available and relatively safe salt. |
| Solvent | Water | Eliminates the need for volatile organic compounds (VOCs). |
| Temperature | Room Temperature | Reduces energy consumption. |
Development of Highly Selective and Efficient Catalytic Transformations
The reactivity of the sulfonyl chloride group in this compound opens the door to a wide range of catalytic transformations. Future research will likely focus on developing catalysts that can control the selectivity of these reactions, particularly for the synthesis of complex molecules.
A primary area of investigation will be the catalytic sulfonylation of various nucleophiles. This could include the use of transition-metal catalysts or organocatalysts to promote the reaction of this compound with alcohols, amines, and carbon nucleophiles. The goal would be to achieve high yields and selectivity under mild conditions. For instance, developing a catalytic system that enables the enantioselective sulfonylation of a chiral alcohol would be a significant achievement, providing access to novel, enantioenriched sulfonates.
Furthermore, catalytic cross-coupling reactions involving the sulfonyl chloride group could be explored. While challenging, the development of catalysts capable of mediating Suzuki, Heck, or Sonogashira-type couplings with this compound would dramatically expand its synthetic utility, allowing for the direct introduction of the 1-fluorocyclopropanesulfonyl moiety into a wide array of organic scaffolds.
Exploration of Novel Reactivity Patterns and Synthetic Utilities
The unique combination of a strained cyclopropyl (B3062369) ring, a fluorine atom, and a reactive sulfonyl chloride group suggests that this compound may exhibit novel reactivity patterns. A key area of future research will be to explore these patterns and harness them for new synthetic applications.
One intriguing possibility is the investigation of ring-opening reactions of the cyclopropane (B1198618) ring under various conditions. The presence of the electron-withdrawing sulfonyl chloride and fluorine groups could activate the ring towards nucleophilic attack, leading to the formation of functionalized, open-chain sulfur-containing compounds. The regioselectivity and stereoselectivity of these ring-opening reactions would be of fundamental interest.
Another avenue for exploration is the use of this compound in radical reactions. The sulfonyl chloride group can be a precursor to sulfonyl radicals, which could participate in a variety of addition and cyclization reactions. Investigating the generation and reactivity of the 1-fluorocyclopropanesulfonyl radical could lead to the development of entirely new methods for the synthesis of fluorinated and cyclopropyl-containing molecules.
Advanced Methodologies for Mechanistic Elucidation
A thorough understanding of the reaction mechanisms of this compound is essential for the rational design of new synthetic methods. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.
Kinetic studies will be crucial for determining the rate laws and activation parameters of reactions involving this compound. For example, investigating the solvolysis of the compound in various solvents and applying the extended Grunwald-Winstein equation could provide insights into the nature of the transition state and the degree of nucleophilic participation. The kinetic solvent isotope effect (KSIE) could also be used to probe the role of the solvent in the reaction mechanism.
In parallel with experimental studies, computational chemistry, particularly density functional theory (DFT) calculations, will be a powerful tool for modeling reaction pathways, transition states, and intermediates. These calculations can provide detailed information about the electronic structure of this compound and help to explain its observed reactivity. By combining experimental and computational approaches, a comprehensive picture of the mechanistic landscape of this novel reagent can be developed, paving the way for its strategic application in organic synthesis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-fluorocyclopropanesulfonyl chloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves fluorination of cyclopropane precursors followed by sulfonation. For example, chlorosulfonation of 1-fluorocyclopropane derivatives under controlled temperatures (0–5°C) using chlorosulfonic acid can yield the sulfonyl chloride. Purity is optimized via inert atmosphere conditions (argon/nitrogen) to prevent hydrolysis, and intermediates should be characterized by NMR and IR spectroscopy to confirm fluorination and sulfonation steps . Post-synthesis purification via fractional distillation or recrystallization (using non-polar solvents like hexane) is critical to isolate the product with >95% purity .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of spectroscopic and computational techniques:
- NMR : , , and NMR to confirm cyclopropane ring integrity, fluorine position, and sulfonyl group connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, particularly the strained cyclopropane ring .
- Computational Modeling : Density Functional Theory (DFT) calculations to correlate electronic effects (e.g., fluorine’s electronegativity) with reactivity .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats. Use fume hoods to avoid inhalation of vapors .
- Storage : Store in airtight, dark glass containers at 2–8°C to prevent moisture-induced hydrolysis.
- Spill Management : Neutralize spills with sodium bicarbonate or calcium carbonate, followed by absorption in vermiculite .
- Waste Disposal : Hydrolyze waste with excess aqueous sodium hydroxide (pH >12) before disposal to deactivate the sulfonyl chloride group .
Advanced Research Questions
Q. How does the electron-withdrawing nature of the fluorocyclopropane ring influence the reactivity of the sulfonyl chloride group in nucleophilic substitutions?
- Methodological Answer : The cyclopropane ring’s strain and fluorine’s inductive effect enhance the electrophilicity of the sulfonyl chloride. Kinetic studies (e.g., monitoring reactions with amines or alcohols via NMR) show accelerated substitution rates compared to non-fluorinated analogs. Competitive experiments (e.g., with 1-chlorocyclopropanesulfonyl chloride) can quantify fluorine’s electronic contribution . DFT calculations further reveal lowered LUMO energy at the sulfur center, facilitating nucleophilic attack .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR chemical shifts or IR stretches often arise from solvent polarity or trace impurities. Standardize conditions:
- Use deuterated solvents (CDCl) with internal standards (e.g., CFCl for NMR).
- Compare with synthesized reference compounds (e.g., 2-chloro-4-fluorobenzenesulfonyl chloride) to validate assignments .
- Employ 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .
Q. Can computational models predict the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., ab initio methods) model hydrolysis pathways. For example, simulations at pH 7–9 show rapid cleavage of the S–Cl bond, while acidic conditions (pH <2) stabilize the sulfonyl chloride. Experimental validation via kinetic HPLC studies (monitoring degradation products) aligns with computational predictions .
Q. What role does this compound play in synthesizing bioactive molecules, and how does its geometry affect binding affinity?
- Methodological Answer : The compound serves as a key intermediate in protease inhibitors and kinase modulators. Structure-activity relationship (SAR) studies using X-ray co-crystallography of inhibitor-enzyme complexes reveal that the cyclopropane ring’s planar rigidity optimizes hydrophobic interactions in binding pockets. Fluorine’s van der Waals radius enhances fit in sterically constrained active sites . Comparative assays with non-fluorinated analogs demonstrate improved IC values (e.g., 10 nM vs. 120 nM in thrombin inhibition) .
Methodological Considerations
- Experimental Reproducibility : Document reaction parameters (temperature, solvent purity, stirring rate) meticulously to ensure reproducibility, as minor variations can alter yields .
- Data Interpretation : Use statistical tools (e.g., ANOVA) to analyze replicate experiments and identify outliers in reactivity or spectral data .
- Ethical Compliance : Adhere to institutional guidelines for hazardous waste management and computational data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
